(S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate
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Overview
Description
(S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a dichlorophenyl group, and a piperidinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate involves multiple steps, including the formation of the cyclopropyl and piperidinyl groups, followed by their attachment to the benzoate core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in pain signaling, providing analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-5-cyclopropyl-4-((1-(1-(3,5-dichlorophenyl)ethyl)piperidin-4-yl)methoxy)-2-fluoro-N-(methylsulfonyl)benzamide .
Uniqueness
(S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and dichlorophenyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1788063-52-4 |
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Molecular Formula |
C25H29Cl2FN2O4S |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
5-cyclopropyl-4-[[1-[(1S)-1-(3,5-dichlorophenyl)ethyl]piperidin-4-yl]methoxy]-2-fluoro-N-methylsulfonylbenzamide |
InChI |
InChI=1S/C25H29Cl2FN2O4S/c1-15(18-9-19(26)11-20(27)10-18)30-7-5-16(6-8-30)14-34-24-13-23(28)22(12-21(24)17-3-4-17)25(31)29-35(2,32)33/h9-13,15-17H,3-8,14H2,1-2H3,(H,29,31)/t15-/m0/s1 |
InChI Key |
SXOAHIZWCZOILH-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N2CCC(CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)N2CCC(CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C)F |
Origin of Product |
United States |
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